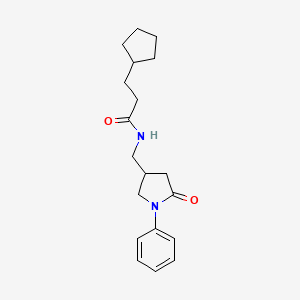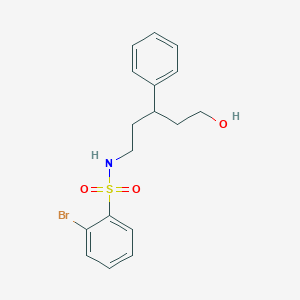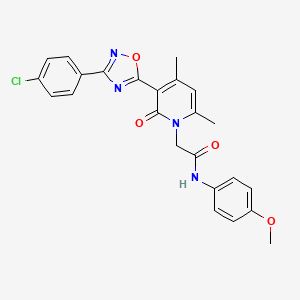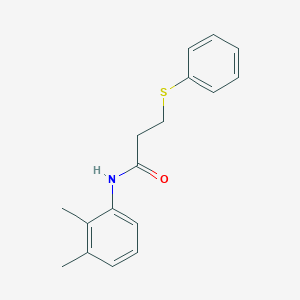![molecular formula C19H25N3O B2433869 3-Methyl-6-[[1-(2-phenylethyl)piperidin-4-yl]methoxy]pyridazine CAS No. 2310139-48-9](/img/structure/B2433869.png)
3-Methyl-6-[[1-(2-phenylethyl)piperidin-4-yl]methoxy]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-6-[[1-(2-phenylethyl)piperidin-4-yl]methoxy]pyridazine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry and neuroscience.
Aplicaciones Científicas De Investigación
Antiviral Applications
One significant application of compounds related to 3-Methyl-6-[[1-(2-phenylethyl)piperidin-4-yl]methoxy]pyridazine is in the field of antiviral research. For instance, R 61837, a compound with a similar structure, has shown potent inhibition of rhinoviruses in vitro. It's effective against various rhinovirus serotypes and works by potentially interacting directly with viral particles, as shown in studies using HeLa cell growth and nasal polyp explant cultures (Andries et al., 2005).
CNS Activity and Binding Affinity
Several studies have explored the central nervous system (CNS) activities of similar compounds. For example, some derivatives have been shown to strongly bind to rat brain membranes, displacing [3H]diazepam, indicating a high affinity for central benzodiazepine receptors. This suggests potential applications in CNS-related therapeutic areas (Barlin et al., 1994), (Barlin et al., 1992).
Antihistaminic and Anti-inflammatory Activities
Compounds structurally related to 3-Methyl-6-[[1-(2-phenylethyl)piperidin-4-yl]methoxy]pyridazine have been synthesized and evaluated for their antihistaminic activity and inhibitory effect on eosinophil infiltration. These compounds, such as 6a, have shown potential as therapeutic agents for conditions like atopic dermatitis and allergic rhinitis due to their dual antihistaminic and anti-inflammatory properties (Gyoten et al., 2003).
Structural and Electronic Properties
The structural and electronic properties of anticonvulsant drugs, including those related to 3-Methyl-6-[[1-(2-phenylethyl)piperidin-4-yl]methoxy]pyridazine, have been a subject of research. These studies provide insights into the molecular interactions and properties that contribute to their pharmacological effects (Georges et al., 1989).
Potential Antiulcer Applications
Research into the structure-activity-toxicity relationships of imidazo[1,2-a]pyridines and related compounds has led to the identification of analogues with a combination of antisecretory and cytoprotective activity. These findings open up possibilities for their use as antiulcer agents (Kaminski et al., 1987).
Propiedades
IUPAC Name |
3-methyl-6-[[1-(2-phenylethyl)piperidin-4-yl]methoxy]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-16-7-8-19(21-20-16)23-15-18-10-13-22(14-11-18)12-9-17-5-3-2-4-6-17/h2-8,18H,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFPCEZAMQKHCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3R)-2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl]propanoic acid](/img/structure/B2433787.png)


![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2433793.png)


![1-(3,4-Dimethoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2433800.png)

![2-Chloro-N-[(3R)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]acetamide](/img/structure/B2433802.png)
![2-Chloro-N-[[5-chloro-2-(difluoromethoxy)phenyl]methyl]acetamide](/img/structure/B2433806.png)
![(4-Ethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2433807.png)
![3-Bromo-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B2433808.png)
![N-(2-((2-cyanoethyl)thio)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2433809.png)